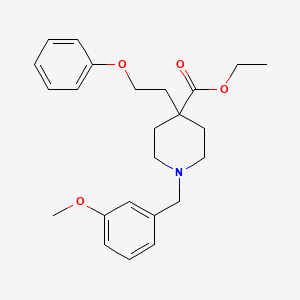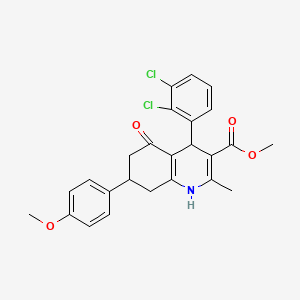
2-bromobenzyl 4-(acetylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromobenzyl 4-(acetylamino)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and has shown significant promise as a tool for investigating various biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
2-bromobenzyl 4-(acetylamino)benzoate has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, 2-bromobenzyl 4-(acetylamino)benzoate has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for treating inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of 2-bromobenzyl 4-(acetylamino)benzoate is not fully understood, but studies have suggested that it works by inhibiting the activity of specific enzymes and signaling pathways involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in regulating cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromobenzyl 4-(acetylamino)benzoate are complex and varied. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to have antioxidant effects, which may help protect cells from oxidative damage. Additionally, studies have suggested that 2-bromobenzyl 4-(acetylamino)benzoate may have neuroprotective effects, making it a potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-bromobenzyl 4-(acetylamino)benzoate in lab experiments is its specificity. This compound has been shown to target specific signaling pathways and enzymes, making it a valuable tool for investigating the underlying mechanisms of various diseases and biological processes. Additionally, 2-bromobenzyl 4-(acetylamino)benzoate is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using 2-bromobenzyl 4-(acetylamino)benzoate in lab experiments. One of the main limitations is its potential toxicity. While studies have shown that this compound is relatively safe at low concentrations, high doses may cause adverse effects. Additionally, the mechanism of action of 2-bromobenzyl 4-(acetylamino)benzoate is not fully understood, which may limit its usefulness in certain types of research.
Zukünftige Richtungen
There are many potential future directions for research on 2-bromobenzyl 4-(acetylamino)benzoate. One area of interest is in developing more specific and potent inhibitors of the AKT pathway, which may have even greater potential as anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating a wide range of diseases and disorders. Finally, studies are needed to determine the optimal dosage and administration of 2-bromobenzyl 4-(acetylamino)benzoate for various therapeutic applications.
Synthesemethoden
The synthesis of 2-bromobenzyl 4-(acetylamino)benzoate involves the reaction between 2-bromobenzyl bromide and 4-aminoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate and is typically heated under reflux for several hours. The resulting product is then purified by column chromatography to yield the final compound.
Eigenschaften
IUPAC Name |
(2-bromophenyl)methyl 4-acetamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11(19)18-14-8-6-12(7-9-14)16(20)21-10-13-4-2-3-5-15(13)17/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQKEIKGLXDSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Bromobenzyl 4-(acetylamino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[1-(cyclohexylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B5154296.png)

![2-[3-(1H-pyrazol-3-yl)phenyl]-4-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5154304.png)

![5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide](/img/structure/B5154313.png)
![methyl 6-ethyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5154320.png)
![4-(4-fluorobenzyl)-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B5154322.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-5-phenyl-3-thiophenecarboxamide](/img/structure/B5154330.png)
![isopropyl {[acetyl(allyl)amino]methyl}methylphosphinate](/img/structure/B5154343.png)
![methyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate hydrochloride](/img/structure/B5154355.png)

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5154383.png)
![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5154390.png)
![8-(4-ethoxyphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5154399.png)